![molecular formula C13H16OS B14235051 Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl- CAS No. 383911-55-5](/img/structure/B14235051.png)
Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl- is an organic compound with a complex structure that includes a benzene ring substituted with a 3,3-dimethyl-1-butynyl group and a sulfinyl group at the 1-position, and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl- typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with 3,3-dimethyl-1-butyne under controlled conditions. The sulfinyl group can be introduced through oxidation reactions using appropriate sulfoxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process often requires precise control of temperature, pressure, and reaction time to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Results in the formation of hydrocarbons.
Substitution: Yields various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. Pathways involved may include oxidative stress response and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-butynyl-: Similar structure but lacks the sulfinyl and methyl groups.
Benzene, 1,3-dimethyl-: Contains two methyl groups but no butynyl or sulfinyl groups.
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-: Features tert-butyl and methyl groups but no butynyl or sulfinyl groups.
Uniqueness
Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl- is unique due to the presence of both the sulfinyl and butynyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
383911-55-5 |
|---|---|
Formule moléculaire |
C13H16OS |
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
1-(3,3-dimethylbut-1-ynylsulfinyl)-4-methylbenzene |
InChI |
InChI=1S/C13H16OS/c1-11-5-7-12(8-6-11)15(14)10-9-13(2,3)4/h5-8H,1-4H3 |
Clé InChI |
ILFAZGBFOKVFKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C#CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


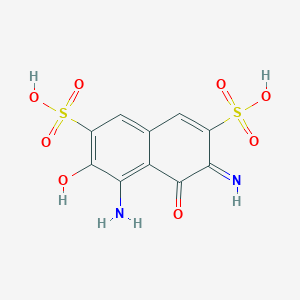



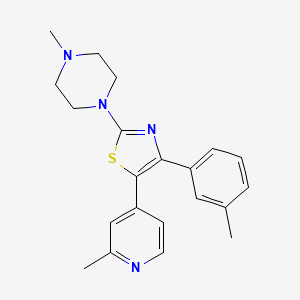

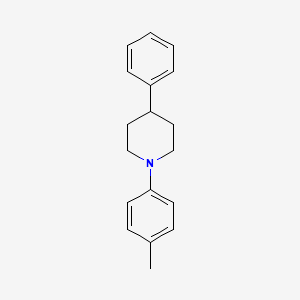

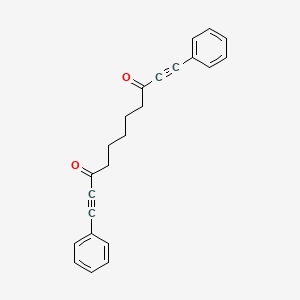
![2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14235029.png)
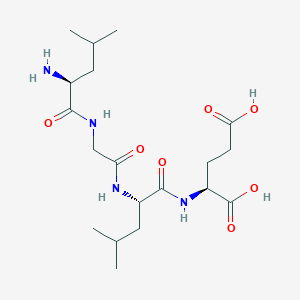
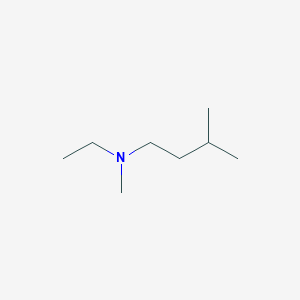
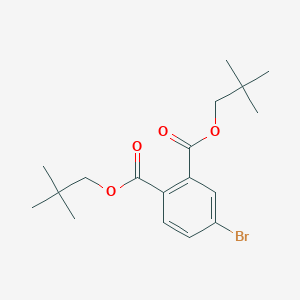
![5,5'-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14235047.png)
